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Compound of Interest

Compound Name: Methyl diphenylacetate

Cat. No.: B188070 Get Quote

Despite a comprehensive search of available scientific literature and crystallographic

databases, a definitive experimental three-dimensional structure for the methyl
diphenylacetate molecule, including precise bond lengths and angles from techniques such as

X-ray crystallography, remains elusive. Similarly, detailed nuclear magnetic resonance (NMR)

spectroscopic studies aimed at a complete 3D structural elucidation have not been publicly

reported. In the absence of this specific data, this technical guide will provide a theoretical and

comparative analysis of its likely structure, alongside a general overview of the experimental

methodologies typically employed for such determinations.

Methyl diphenylacetate (C₁₅H₁₄O₂) is a small organic molecule with the chemical identifier

CAS number 3469-00-9.[1][2] Its fundamental properties, such as a molecular weight of

approximately 226.27 g/mol and a melting point in the range of 59-62 °C, are well-documented.

However, the precise arrangement of its atoms in three-dimensional space, which is critical for

understanding its chemical reactivity, physical properties, and potential biological interactions,

is not yet experimentally determined.

Predicted Molecular Geometry
Based on fundamental principles of organic chemistry and the known structures of related

diphenylacetate derivatives, a predicted three-dimensional structure can be inferred. The

central carbon atom, bonded to two phenyl groups, a methoxycarbonyl group, and a hydrogen

atom, is sp³ hybridized, suggesting a tetrahedral geometry around this chiral center. The two

phenyl rings are not expected to be coplanar due to steric hindrance, adopting a twisted
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conformation. The exact dihedral angles of these rings relative to the rest of the molecule

would be a key feature of its 3D structure.

Experimental Protocols for Structural Determination
The definitive determination of the three-dimensional structure of a small organic molecule like

methyl diphenylacetate would typically involve the following experimental techniques:

Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise atomic coordinates of a molecule in its

crystalline state. The general workflow for this method is as follows:

Crystal Growth: High-quality single crystals of methyl diphenylacetate would need to be

grown. This is often a trial-and-error process involving the slow evaporation of a saturated

solution, vapor diffusion, or cooling of a solution.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the molecule, from which the positions of the atoms can be determined. This

initial model is then refined to best fit the experimental data.

The successful application of this technique would yield a wealth of quantitative data, as

outlined in the table below.
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Parameter Description Typical Data Obtained

Bond Lengths
The distances between the

nuclei of two bonded atoms.
Ångströms (Å)

Bond Angles
The angles formed between

three connected atoms.
Degrees (°)

Dihedral (Torsion) Angles

The angles between two

planes, each defined by three

atoms, that share a common

bond.

Degrees (°)

Unit Cell Parameters

The dimensions and angles of

the basic repeating unit of the

crystal lattice.

Å, °

Space Group
The symmetry group of the

crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly in the solid state, can provide valuable information about the

three-dimensional structure and conformation of molecules. While liquid-state NMR is excellent

for determining the connectivity of atoms, advanced techniques can be used to infer spatial

relationships.

1D and 2D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra would be acquired

to confirm the molecular structure. Advanced 2D NMR experiments, such as COSY, HSQC,

and HMBC, would establish through-bond connectivities.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are crucial

for determining through-space proximities between protons. The intensity of NOE cross-

peaks is inversely proportional to the sixth power of the distance between the protons,

providing critical constraints for 3D modeling.

Computational Modeling: The distance restraints obtained from NOE data, along with other

experimental and theoretical considerations, are used in computational chemistry software to

generate and validate a three-dimensional model of the molecule.
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Logical Relationship of Structural Features
The following diagram illustrates the logical connections between the key structural

components of the methyl diphenylacetate molecule.

Logical Structure of Methyl Diphenylacetate
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Fig. 1: Key structural components of methyl diphenylacetate.

Conclusion
While the fundamental chemical identity of methyl diphenylacetate is well-established, a

definitive, experimentally determined three-dimensional structure is not currently available in

the public domain. The information provided here outlines the predicted structural features

based on chemical principles and details the standard experimental protocols that would be

necessary to obtain precise quantitative data on its bond lengths, bond angles, and overall

conformation. Future research employing single-crystal X-ray diffraction or advanced NMR

spectroscopic techniques will be essential to fully characterize the three-dimensional

architecture of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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